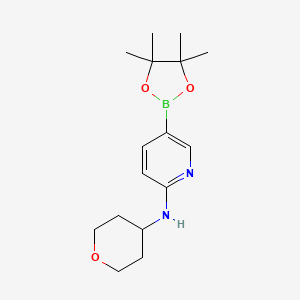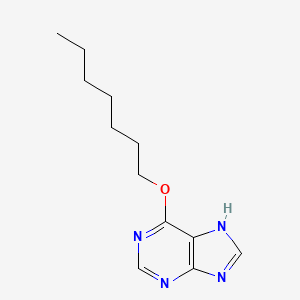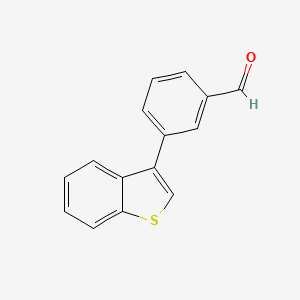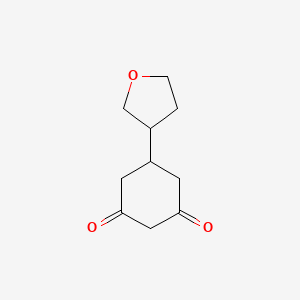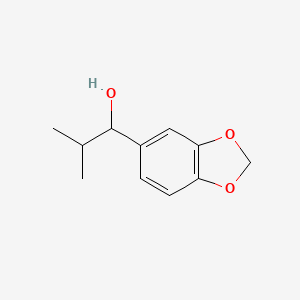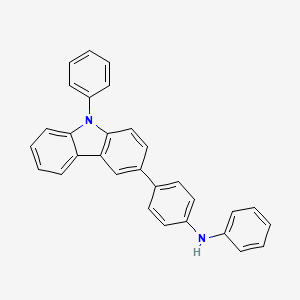
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine
概述
描述
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The presence of both carbazole and diphenylamine moieties in its structure contributes to its distinct electronic and photophysical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 9-phenyl-9H-carbazole-3-boronic acid with diphenylamine in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Nitrated and halogenated carbazole derivatives.
科学研究应用
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent charge transport properties
作用机制
The mechanism of action of N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine is primarily related to its electronic properties. The compound acts as a hole-transporting material in electronic devices, facilitating the movement of positive charges (holes) through the device. This is achieved through the conjugated π-electron system present in the carbazole and diphenylamine moieties, which allows for efficient charge transfer. The compound’s high thermal stability and suitable energy levels make it an ideal candidate for use in OLEDs and other optoelectronic applications .
相似化合物的比较
Similar Compounds
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester: Used as an intermediate in electronic devices and for the formation of donor-π-acceptor dyes.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Known for its use in organic electronics and as a hole-transporting material.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Utilized in the development of OLEDs and other electronic devices.
Uniqueness
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine stands out due to its unique combination of carbazole and diphenylamine moieties, which provide a balance of electronic properties and thermal stability. This makes it particularly suitable for applications in optoelectronics, where efficient charge transport and stability are crucial .
属性
分子式 |
C30H22N2 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
N-phenyl-4-(9-phenylcarbazol-3-yl)aniline |
InChI |
InChI=1S/C30H22N2/c1-3-9-24(10-4-1)31-25-18-15-22(16-19-25)23-17-20-30-28(21-23)27-13-7-8-14-29(27)32(30)26-11-5-2-6-12-26/h1-21,31H |
InChI 键 |
ATKDFNSBYLLHRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
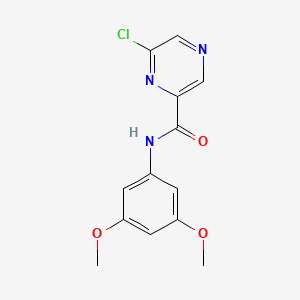
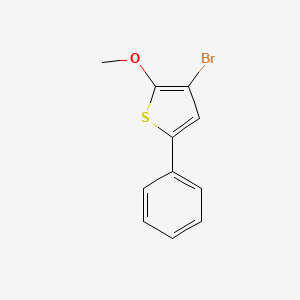
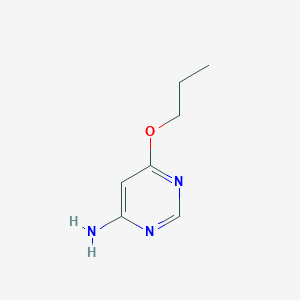
![Thieno[3,2-b]pyridine-2-sulfonyl chloride](/img/structure/B8665059.png)
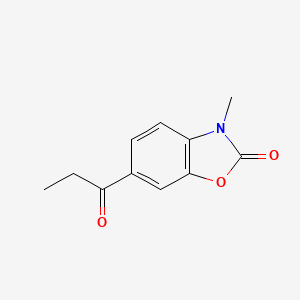
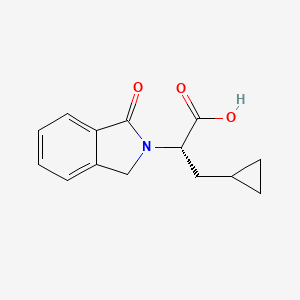
![Imidazo[1,2-a]quinoline-2-carbaldehyde](/img/structure/B8665093.png)
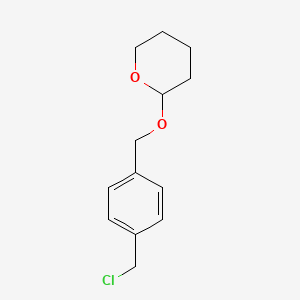
![1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8665105.png)
